2-(6-Aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol
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Overview
Description
3’-Fluoro-3’-deoxyadenosine is a fluorinated nucleoside analog, which is a modified form of adenosine where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a fluorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including medicinal chemistry and antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-3’-deoxyadenosine typically involves the fluorination of a suitable precursor. One common method starts with β-D-Xylofuranoside, methyl 3,5-O-(1-methylethylidene)-, which undergoes a series of reactions including fluorination, deprotection, and purification steps .
Industrial Production Methods
Industrial production methods for 3’-Fluoro-3’-deoxyadenosine are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-3’-deoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorine-carbon bond.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Fluoro-3’-deoxyadenosine include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various nucleoside analogs with different functional groups replacing the fluorine atom .
Scientific Research Applications
3’-Fluoro-3’-deoxyadenosine has several scientific research applications:
Antiviral Research: It has shown broad-spectrum antiviral activity against DNA and RNA viruses, including poxviruses and picornaviruses.
Cancer Research: The compound has been evaluated for its potential to inhibit tumor cell growth, demonstrating activity against colon and osteosarcoma cancer cell lines.
Biochemical Studies: It is used as a tool to study the mechanisms of nucleoside metabolism and the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 3’-Fluoro-3’-deoxyadenosine involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. This disruption can inhibit viral replication and tumor cell proliferation. The compound targets enzymes involved in nucleoside metabolism, such as S-adenosylhomocysteine hydrolase, and interferes with their normal function .
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine: Lacks the fluorine atom and has different biological activity.
5’-Fluoro-5’-deoxyadenosine: Another fluorinated nucleoside with distinct properties and applications.
2-Fluoro-2’-deoxyadenosine: Similar in structure but with the fluorine atom at a different position, leading to different biological effects.
Uniqueness
3’-Fluoro-3’-deoxyadenosine is unique due to its specific fluorine substitution at the 3’ position, which imparts distinct antiviral and anticancer properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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